molecular formula C19H27N5O2 B2671399 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine CAS No. 2320422-70-4

2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine

Número de catálogo B2671399
Número CAS: 2320422-70-4
Peso molecular: 357.458
Clave InChI: RWOGXQNSKVXKQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

Mecanismo De Acción

2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine is a reversible inhibitor of BTK, which is a key enzyme involved in the BCR signaling pathway. BTK is activated upon binding of the BCR to antigen, leading to downstream activation of several signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are critical for the survival and proliferation of B-cells.
By inhibiting BTK activity, this compound blocks downstream signaling pathways and induces apoptosis in B-cells. This compound also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. This compound also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies and autoimmune diseases. This compound has also shown favorable pharmacokinetic properties and good oral bioavailability in preclinical studies.
One limitation of this compound is its potential for off-target effects, which may limit its therapeutic window. This compound may also have limited efficacy in patients with mutations in BTK or downstream signaling pathways.

Direcciones Futuras

For the development of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine include the evaluation of its efficacy and safety in clinical trials for B-cell malignancies and autoimmune diseases. Additional studies are also needed to determine the optimal dosing regimen and to identify biomarkers of response.
In addition, this compound may have potential for combination therapy with other targeted agents, such as inhibitors of the PI3K pathway or the BCL-2 family of proteins. Further studies are needed to determine the optimal combination partners and dosing regimens.
Conclusion:
This compound is a promising small molecule inhibitor that targets BTK, a key enzyme involved in the BCR signaling pathway. This compound has shown potent anti-tumor and immunomodulatory effects in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Further studies are needed to determine the optimal dosing regimen, combination partners, and biomarkers of response.

Métodos De Síntesis

The synthesis of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine involves several steps, starting from commercially available starting materials. The key intermediate is the pyridazine derivative, which is prepared by reacting 3,6-dichloropyridazine with tert-butyl 4-formylpiperidine-1-carboxylate in the presence of a base. The pyridazine derivative is then converted to this compound by reacting it with 4-methoxy-2,6-dimethylpyrimidine-5-carbaldehyde and piperidine in the presence of a base and a catalyst.

Aplicaciones Científicas De Investigación

2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent inhibition of BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
In addition to its anti-tumor effects, this compound has also shown promising results in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. In these studies, this compound has been shown to inhibit B-cell activation and autoantibody production, suggesting a potential therapeutic role in these diseases.

Propiedades

IUPAC Name

2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-19(2,3)15-5-6-17(23-22-15)26-13-14-8-11-24(12-9-14)18-20-10-7-16(21-18)25-4/h5-7,10,14H,8-9,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOGXQNSKVXKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.